

Friluglanstat (NS-580): A Technical Overview of a Novel mPGES-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat (NS-580) is a selective, orally available small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. Developed by Nippon Shinyaku, Friluglanstat is under investigation as a non-steroidal anti-inflammatory drug (NSAID) with a potentially improved safety profile. By selectively targeting mPGES-1, Friluglanstat aims to reduce the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids crucial for physiological functions, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs and COX-2 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Friluglanstat, including available data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its place in the relevant signaling pathway.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is the final step in a cascade initiated by the release of arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by prostaglandin E synthases. Of the three terminal synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-



inflammatory stimuli and is functionally coupled with COX-2. This inducible nature makes mPGES-1 a highly attractive target for therapeutic intervention in inflammatory conditions.

Traditional NSAIDs and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of PGH2. However, this non-selective approach also inhibits the production of other prostaglandins that play vital roles in gastric mucosal protection and cardiovascular homeostasis, leading to well-documented side effects. **Friluglanstat** was developed to circumvent these issues by selectively inhibiting mPGES-1, the terminal enzyme responsible for the surge in PGE2 during inflammation.

Discovery and Development of Friluglanstat (NS-580)

Friluglanstat (NS-580) was discovered and is being developed by Nippon Shinyaku.[1] While specific details of the initial discovery and synthesis are proprietary, the chemical structure of **Friluglanstat** suggests it belongs to a class of compounds designed to fit into the active site of the mPGES-1 enzyme.

The development of **Friluglanstat** has progressed to clinical trials for indications where inflammation and pain are prominent features, such as endometriosis and chronic prostatitis/chronic pelvic pain syndrome.[2][3]

Clinical Development Status:

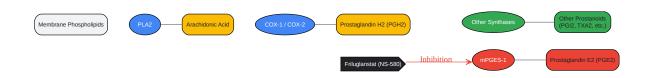
Phase	Indication Status		
Phase II	Endometriosis	Completed[3]	
Phase II	Chronic Prostatitis/Chronic Pelvic Pain Syndrome	Recruiting[4]	
Phase I	Healthy Volunteers (Pharmacokinetics)	Completed[2]	
Phase I	Healthy Volunteers (Drug-drug interaction)	Completed[4]	

Mechanism of Action: Selective Inhibition of mPGES-1

Friluglanstat exerts its anti-inflammatory and analgesic effects by selectively inhibiting the mPGES-1 enzyme. This inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key pro-inflammatory mediator at sites of inflammation.

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the prostaglandin E2 synthesis pathway and the specific point of intervention for **Friluglanstat**.



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Caption: Prostaglandin E2 Synthesis Pathway and Friluglanstat's Point of Inhibition.

Quantitative Data

At the time of this writing, specific quantitative data for **Friluglanstat**, such as IC50 and Ki values from peer-reviewed publications, are not publicly available. This information is likely contained within the developer's internal documentation and patent filings. The following tables are provided as a template for the types of quantitative data typically generated for a selective mPGES-1 inhibitor.

Table 1: In Vitro Inhibition of mPGES-1 by Friluglanstat (NS-580) - Representative Data



Assay Type	Enzyme Source	Substrate	Parameter	Value
Cell-Free Enzymatic Assay	Recombinant Human mPGES- 1	PGH2	IC50	Data not available
Cell-Free Enzymatic Assay	Recombinant Human mPGES- 1	PGH2	Ki	Data not available
Cell-Based Assay (A549 cells)	Human Lung Carcinoma	IL-1β stimulated	IC50 (PGE2 release)	Data not available
Human Whole Blood Assay	Human Whole Blood	LPS stimulated	IC50 (PGE2 production)	Data not available

Table 2: Selectivity Profile of Friluglanstat (NS-580) - Representative Data

Target	Assay Type	Parameter	Value
COX-1	Cell-Free Enzymatic Assay	IC50	Data not available
COX-2	Cell-Free Enzymatic Assay	IC50	Data not available

Experimental Protocols

Detailed experimental protocols for the studies conducted with **Friluglanstat** are not publicly available. However, based on standard methodologies for evaluating mPGES-1 inhibitors, the following protocols are representative of the types of experiments likely performed.

Recombinant Human mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of **Friluglanstat** on the enzymatic activity of purified human mPGES-1.



Methodology:

- Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli) and purified.
- Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione) essential for mPGES-1 activity.
- Inhibitor Incubation: Purified mPGES-1 enzyme is pre-incubated with varying concentrations
 of Friluglanstat or vehicle control for a specified period (e.g., 15 minutes) at a controlled
 temperature.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
- Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is stopped by the addition of a quenching solution (e.g., a solution containing a COX inhibitor to prevent non-enzymatic PGH2 breakdown and a chelating agent).
- PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The concentration of **Friluglanstat** that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

Cell-Based Assay for PGE2 Inhibition in A549 Cells

Objective: To assess the potency of **Friluglanstat** in a cellular context where mPGES-1 expression is induced.

Methodology:

- Cell Culture: Human alveolar adenocarcinoma cells (A549) are cultured to near confluence in appropriate media.
- Inflammatory Stimulation: The cells are stimulated with a pro-inflammatory cytokine, typically interleukin-1 beta (IL-1β), to induce the expression of COX-2 and mPGES-1.



- Inhibitor Treatment: Following stimulation, the cells are treated with various concentrations of Friluglanstat or vehicle control.
- Incubation: The cells are incubated for a period sufficient to allow for PGE2 synthesis and release into the culture medium (e.g., 24 hours).
- Supernatant Collection: The cell culture supernatant is collected.
- PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS.
- Data Analysis: The IC50 value for the inhibition of PGE2 release is determined.

Human Whole Blood Assay

Objective: To evaluate the efficacy of **Friluglanstat** in a more physiologically relevant ex vivo system that includes all blood components.

Methodology:

- Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant.
- Inhibitor Incubation: Aliquots of whole blood are pre-incubated with different concentrations of **Friluglanstat** or vehicle.
- Inflammatory Challenge: PGE2 production is induced by adding lipopolysaccharide (LPS) to the blood samples.
- Incubation: The samples are incubated at 37°C for a specified duration (e.g., 24 hours) to allow for cellular responses and PGE2 synthesis.
- Plasma Separation: Plasma is separated from the blood cells by centrifugation.
- PGE2 Quantification: The level of PGE2 in the plasma is quantified.
- Data Analysis: The IC50 value for the inhibition of PGE2 production in whole blood is calculated.



Preclinical and Clinical Findings Preclinical Rationale

Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic inflammation and pain. The inflammatory lesions in endometriosis are known to produce high levels of PGE2, which contributes to both the pain and the progression of the disease. By inhibiting PGE2 synthesis at these sites, **Friluglanstat** is hypothesized to alleviate the symptoms of endometriosis.

Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS): This is a common and debilitating condition in men, characterized by pelvic pain and lower urinary tract symptoms, often with an inflammatory component. Elevated levels of PGE2 in prostatic fluid and seminal plasma have been implicated in the pain and inflammation associated with CP/CPPS. Selective inhibition of mPGES-1 by **Friluglanstat** is a targeted approach to reduce this inflammation and associated pain.

Clinical Trial Overview

Clinical trials for **Friluglanstat** have focused on its safety, tolerability, pharmacokinetics, and efficacy in the target patient populations.

- Phase I studies in healthy volunteers have assessed the safety profile and how the drug is absorbed, distributed, metabolized, and excreted.[2] A drug-drug interaction study has also been completed.[4]
- Phase II studies are designed to evaluate the efficacy of Friluglanstat in treating the symptoms of endometriosis and chronic prostatitis/chronic pelvic pain syndrome, as well as to determine the optimal dosage.[3][4]

Future Directions

The development of selective mPGES-1 inhibitors like **Friluglanstat** represents a significant advancement in the field of anti-inflammatory therapeutics. The successful completion of ongoing and future clinical trials will be crucial in establishing the efficacy and safety of this novel therapeutic approach. If proven successful, **Friluglanstat** could offer a much-needed



treatment option for patients suffering from chronic inflammatory conditions, with a potentially more favorable side-effect profile compared to existing therapies.

Conclusion

Friluglanstat (NS-580) is a promising selective mPGES-1 inhibitor with the potential to be a next-generation anti-inflammatory agent. Its targeted mechanism of action offers the prospect of effective relief from inflammation and pain with a reduced risk of the side effects that limit the use of current NSAIDs. Further disclosure of quantitative preclinical and clinical data will be essential for a complete understanding of its therapeutic potential. The scientific and medical communities await the results of the ongoing clinical development of **Friluglanstat** with considerable interest.

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